REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10](Cl)=[N:9][C:8]=2[CH:13]=1)(=[O:3])[CH3:2].[SH2:14].[K].Cl>C(O)C>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10](=[S:14])[NH:9][C:8]=2[CH:13]=1)(=[O:3])[CH3:2] |f:1.2,^1:14|
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(N=C(S2)Cl)C1
|
Name
|
potassium hydrogen sulfide
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
S.[K]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in an oil bath at 80° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (25 mL) and ethyl acetate (50, 25 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a solid (133 mg)
|
Type
|
CUSTOM
|
Details
|
This material was triturated with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(NC(S2)=S)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |